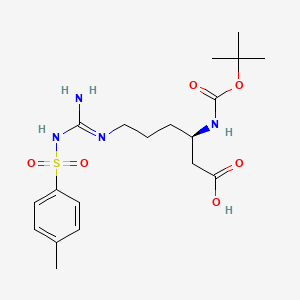

Boc-D-beta-homoarginine(tos)

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHLUZMBVLFVPG-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Boc D Beta Homoarginine Tos

Precursor Synthesis and Stereoselective Approaches to D-beta-Homoarginine Scaffolds

The construction of the D-beta-homoarginine scaffold is a foundational step in the synthesis of Boc-D-beta-homoarginine(tos). This process involves the creation of the beta-homo amino acid backbone and the subsequent introduction of the guanidino group.

Enantioselective Synthesis of Beta-Homo Amino Acid Backbones

The enantioselective synthesis of β-amino acids is of significant interest due to their pharmacological applications and their role as building blocks for peptidomimetics. hilarispublisher.comresearchgate.net These molecules exhibit a higher tendency to form stable secondary structures in peptides and are more resistant to degradation by proteases compared to their α-amino acid counterparts. researchgate.net

Several catalytic asymmetric methods have been developed for the synthesis of β-amino acids, including:

Hydrogenation of enamines: Rhodium and ruthenium-based chiral catalysts have been successfully used for the hydrogenation of (Z)-enamines to produce β-amino acids with high yields. hilarispublisher.com

Conjugate addition reactions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds is a prominent strategy. hilarispublisher.comnih.gov For instance, a copper-catalyzed hydroamination of cinnamic acid derivatives allows for the synthesis of enantioenriched β-amino acid derivatives. nih.govnih.gov This method relies on ligand-controlled reversal of hydrocupration regioselectivity to deliver the copper to the β-position. nih.govnih.gov

Biocatalytic processes: Enzymes such as ω-transaminases are employed to convert δ-guanidino-α-ketovaleric acid into β-homoarginine, offering excellent stereocontrol.

Strategies for Guanidino Group Incorporation and Functionalization

Once the β-amino acid backbone is established, the guanidino group must be incorporated. A common strategy involves the guanidinylation of a primary amine precursor. For example, the ε-amino group of D-lysine can be guanidinylated to synthesize D-homoarginine. acs.org Reagents like N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine are effective for this transformation. nih.gov

Another approach involves building the guanidino-containing side chain separately and then attaching it to the amino acid backbone. massey.ac.nz This can be challenging but offers flexibility in the design of arginine mimics. massey.ac.nz The guanidino group itself is strongly basic and readily forms hydrogen bonds, a key feature in the biological activity of arginine-containing peptides. peptide.com

Boc Protection Strategies for the Alpha-Amino Group

The protection of the α-amino group is crucial to prevent unwanted side reactions during peptide synthesis. massey.ac.nz The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Direct Bocylation Methodologies for Amino Acids

The direct bocylation of amino acids is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This reaction can be performed under aqueous or anhydrous conditions. organic-chemistry.org Various catalysts can be employed to improve the efficiency and selectivity of the N-tert-butoxycarbonylation of amines. organic-chemistry.org

Optimization of Reaction Conditions and Yields for Boc Protection

Several factors can be optimized to improve the yield and purity of the Boc-protected amino acid. The choice of solvent and catalyst is critical. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both a solvent and a catalyst, allowing for chemoselective mono-N-Boc protection of amines. organic-chemistry.org The reaction temperature and the stoichiometry of the reagents also play a significant role in maximizing the yield and minimizing side product formation. organic-chemistry.org

Tosyl Protection Strategies for the Guanidino Side Chain

The guanidino group of arginine is highly basic and requires protection during peptide synthesis to avoid side reactions. The tosyl (p-toluenesulfonyl) group is a common choice for this purpose. google.comgoogle.com

The tosyl group is typically introduced by reacting the guanidino group with tosyl chloride in the presence of a base. google.com This protection is stable under the conditions used for peptide coupling and for the removal of the Boc group. peptide.com However, the removal of the tosyl group requires strong acidic conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comgoogle.com This harsh deprotection step can sometimes lead to the degradation of other parts of the peptide. google.com

The dual protection with Boc and tosyl groups in Boc-D-beta-homoarginine(tos) allows for a strategic and controlled synthesis of peptides with unique structural and functional properties.

Selective Tosylation Techniques for Arginine Derivatives

The selective protection of the guanidino group in arginine and its derivatives is a critical step in peptide synthesis to prevent unwanted side reactions. The tosyl (p-toluenesulfonyl) group is a well-established protecting group for this purpose, particularly in Boc-based synthesis strategies. nih.govpatsnap.com The tosylation is typically achieved by reacting the guanidino group of a suitable precursor with p-toluenesulfonyl chloride (TsCl) under basic conditions.

The general approach involves the nucleophilic attack of the guanidino nitrogen on the electrophilic sulfur atom of tosyl chloride. The reaction is commonly performed in a biphasic solvent system, such as dioxane and water, in the presence of an inorganic base like sodium hydroxide (B78521) or a tertiary amine base like triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. arkat-usa.org For precursors like amino alcohols, which can be intermediates in the synthesis of beta-amino acids, one-pot procedures using bases like potassium carbonate in acetonitrile (B52724) have been developed, showcasing the versatility of the tosylation reaction. nih.gov

The selection of the base and solvent system is crucial for achieving high selectivity and yield. For instance, in the synthesis of Nα-Cbz-Nω-Tos-L-arginine, magnesium oxide has been used as a base in a tetrahydrofuran (B95107) (THF) solvent system. The reaction conditions must be carefully controlled to ensure tosylation occurs specifically at the terminal, more nucleophilic nitrogens of the guanidino group, while leaving other functional groups, such as the alpha-amino group (which is typically already protected), untouched.

Table 1: General Parameters for Selective Tosylation of Guanidino Groups

| Parameter | Typical Conditions | Rationale/Comments |

| Tosylating Agent | p-Toluenesulfonyl chloride (TsCl) | Commercially available and highly reactive electrophile. |

| Base | NaOH, K₂CO₃, Et₃N, MgO | Neutralizes HCl byproduct, facilitates nucleophilic attack. Choice depends on substrate solubility and reactivity. arkat-usa.orgnih.gov |

| Solvent System | Dioxane/Water, Acetonitrile (ACN), Tetrahydrofuran (THF) | Chosen to dissolve both the amino acid derivative and the reagents. nih.gov |

| Temperature | 0°C to 50°C | Reaction is often started at a lower temperature to control exothermicity, then may be warmed to ensure completion. |

| Reaction Time | 4 to 30 hours | Monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for completion. |

Evaluation of Tosyl Group Stability and Compatibility in Multi-Step Synthesis

The utility of a protecting group is defined by its stability under a variety of reaction conditions and its selective removability. The Nω-tosyl group on arginine is known for its high stability, making it highly compatible with the protocols of Boc solid-phase peptide synthesis (SPPS). nih.gov

Tosylamides are exceptionally robust and are resistant to the acidic conditions required for the cleavage of the Nα-Boc group. thieme-connect.de The Boc group is typically removed using acids like trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). The Nω-tosyl group remains intact under these conditions, demonstrating the orthogonality of this protection scheme. This stability is crucial, as it allows for the iterative deprotection of the Nα-Boc group and subsequent peptide bond formation without compromising the side-chain protection of the arginine residue. researchgate.net

Furthermore, the tosyl group is stable to many basic and nucleophilic conditions encountered during peptide synthesis. thieme-connect.de However, its removal requires much harsher conditions, which are typically applied at the final stage of the synthesis. The most common methods for cleaving the tosyl group from the guanidino function involve treatment with very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). nih.govpatsnap.com Alternative methods include reduction with sodium in liquid ammonia (B1221849) or treatment with concentrated HBr in acetic acid. thieme-connect.dersc.org This differential lability ensures that the side chain remains protected throughout the entire synthesis and is only revealed during the final global deprotection step.

Table 2: Stability Profile of the Nω-Tosyl Group

| Reagent/Condition | Stability of Nω-Tosyl Group | Compatibility with Boc Group |

| Trifluoroacetic Acid (TFA) | Stable | Boc group is cleaved. thieme-connect.de |

| HCl in Dioxane/Organic Solvent | Stable | Boc group is cleaved. oup.com |

| Piperidine in DMF | Stable | Compatible; used for Fmoc group removal. |

| Anhydrous Hydrogen Fluoride (HF) | Cleaved | Cleaves both Boc and Tosyl groups. nih.gov |

| Trifluoromethanesulfonic acid (TFMSA) | Cleaved | Cleaves both Boc and Tosyl groups. nih.gov |

| Sodium in Liquid Ammonia | Cleaved | Not compatible with many other protecting groups. thieme-connect.de |

| HBr in Acetic Acid | Cleaved | Harsher conditions than for Boc removal. rsc.org |

Purification and Isolation Methodologies for Boc-D-beta-homoarginine(tos)

The final purity of a synthetic amino acid derivative is paramount for its successful application in peptide synthesis. Achieving high purity for compounds like Boc-D-beta-homoarginine(tos) often requires a combination of chromatographic and crystallization techniques.

Chromatographic Techniques for Highly Pure Amino Acid Derivatives

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for the purification of protected amino acids and peptides. mdpi.com This method separates compounds based on their hydrophobicity. For a molecule like Boc-D-beta-homoarginine(tos), the presence of the bulky, non-polar Boc and tosyl groups imparts significant hydrophobicity, making it well-suited for RP-HPLC.

The purification is typically carried out on a preparative scale using a C8 or C18 silica-based stationary phase. nih.gov A gradient elution system is employed, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent, usually acetonitrile (ACN). A small amount of an acid, typically 0.1% TFA, is added to both the aqueous and organic phases to improve peak shape and ensure the protonation of any ionizable groups. mdpi.comnih.gov Detection is commonly performed using UV absorbance, as the tosyl group and the peptide backbone (if incorporated) absorb light at specific wavelengths (e.g., 220 nm and 280 nm). mdpi.comteledyneisco.com The fractions containing the pure product are collected, combined, and the solvent is removed, often by lyophilization, to yield the purified compound.

Table 3: Typical RP-HPLC Parameters for Protected Amino Acid Purification

| Parameter | Typical Setting | Purpose/Rationale |

| Stationary Phase | C18 or C8 silica (B1680970) column | Hydrophobic interaction with the analyte. C18 is more retentive than C8. nih.gov |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase; TFA acts as an ion-pairing agent. mdpi.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic phase; elutes the compound from the column. mdpi.com |

| Gradient | Linear gradient (e.g., 5% to 95% B) | Gradually increases eluting power to separate compounds of varying hydrophobicity. |

| Flow Rate | Dependent on column size | Optimized for best separation efficiency. |

| Detection | UV at 220 nm / 280 nm | The phenyl ring in the tosyl group and the amide bonds absorb UV light. teledyneisco.com |

Crystallization and Recrystallization Protocols for Enhanced Purity

Following chromatographic purification, or as an alternative final purification step, crystallization is often employed to obtain the product in a solid, highly pure, and stable form. Boc-protected amino acids are frequently isolated as oils or amorphous solids after initial workup, making crystallization a critical step. google.com

A common technique is anti-solvent crystallization. The crude or semi-pure product is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" or "anti-solvent" in which the product is insoluble is slowly added until turbidity is observed, which indicates the onset of precipitation. Gradual cooling or slow evaporation can then promote the formation of well-ordered crystals. researchgate.net For many Boc-amino acids, solvent systems like ethyl acetate/hexane or methanol/diethyl ether are effective. researchgate.netorgsyn.org

For compounds that are particularly difficult to crystallize from an oily state, a protocol involving seeding can be highly effective. This involves obtaining or creating a small amount of crystalline material (a seed crystal) and adding it to the supersaturated oil. The oil is then allowed to stand, often for an extended period, until it solidifies. The resulting solid mass is then triturated or "pulped" with a weak polar solvent, such as n-hexane or diethyl ether, to break it up and wash away soluble impurities, before being filtered and dried. google.com

Table 4: Common Solvent Systems for Crystallization of Boc-Amino Acid Derivatives

| Good Solvent (dissolves product) | Anti-Solvent (precipitates product) | Comments |

| Ethyl Acetate | Hexane, Pentane | A very common and effective combination for moderately polar compounds. orgsyn.org |

| Methanol / Ethanol | Diethyl Ether | Useful for more polar compounds. researchgate.net |

| Dichloromethane (DCM) | Pentane, Hexane | Good for less polar compounds; can be done by layering or vapor diffusion. researchgate.net |

| Dioxane / Acetone | Water | Used in the initial synthesis and workup; can sometimes be used for crystallization. patsnap.com |

Advanced Spectroscopic and Analytical Characterization of Boc D Beta Homoarginine Tos and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule with the complexity of Boc-D-beta-homoarginine(tos), a combination of one-dimensional and two-dimensional NMR techniques is employed to assign all proton and carbon signals and to establish connectivity and stereochemistry. uzh.ch

Proton NMR (¹H NMR) Analysis of Characteristic Chemical Shifts and Coupling Patterns

Key characteristic signals in the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, include:

Boc Group: A prominent singlet appearing around δ 1.38 ppm, integrating to nine protons, is characteristic of the magnetically equivalent methyl protons of the tert-butyloxycarbonyl (Boc) protecting group. researchgate.net

Tosyl Group: The aromatic protons of the p-toluenesulfonyl (tosyl) group typically appear as a multiplet in the range of δ 7.35–7.80 ppm, integrating to four protons. A singlet corresponding to the methyl protons of the tosyl group is observed at approximately δ 2.42 ppm.

Amino Acid Backbone: The protons of the beta-homoarginine backbone give rise to a series of multiplets at distinct chemical shifts. The α-proton, β-protons, and the protons of the side chain methylene (B1212753) groups can be identified through their specific coupling patterns and chemical shifts. The exact positions of these signals can be influenced by the solvent and temperature. researchgate.net

The following table summarizes the expected ¹H NMR chemical shifts for Boc-D-beta-homoarginine(tos).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (CH₃)₃ | ~1.38 | s | 9H |

| Tosyl CH₃ | ~2.42 | s | 3H |

| Tosyl Ar-H | ~7.35–7.80 | m | 4H |

| Backbone Protons | Variable | m | - |

s = singlet, m = multiplet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Fingerprinting

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in Boc-D-beta-homoarginine(tos) gives rise to a distinct signal, allowing for a complete "fingerprint" of the carbon skeleton.

Expected characteristic signals in the ¹³C NMR spectrum include:

Boc Group: Signals corresponding to the quaternary carbon and the methyl carbons of the Boc group.

Tosyl Group: Signals for the aromatic carbons and the methyl carbon of the tosyl group.

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid and the Boc group resonate at characteristic downfield shifts.

Backbone Carbons: The α-carbon, β-carbon, and side-chain carbons of the beta-homoarginine moiety will have distinct chemical shifts. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR techniques are necessary to resolve ambiguities and definitively establish the structure. uzh.chnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. creative-biostructure.com It is instrumental in tracing the connectivity of protons within the beta-homoarginine backbone, allowing for the assignment of adjacent protons. For instance, the correlation between the α-proton and the β-protons can be clearly established. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C). creative-biostructure.com It is invaluable for assigning the carbon signals based on the already assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule, such as connecting the Boc and tosyl protecting groups to the amino acid backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and stereochemistry of the molecule. This is crucial for confirming the D-configuration of the chiral center. uzh.ch

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of synthesized compounds and to identify and quantify impurities.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the molecule, providing strong evidence for its identity. For Boc-D-beta-homoarginine(tos), HRMS can confirm the molecular formula C₁₉H₃₀N₄O₆S. The calculated monoisotopic mass can be compared to the experimentally observed mass to verify the compound's identity with a high degree of confidence.

| Parameter | Value |

| Molecular Formula | C₁₉H₃₀N₄O₆S |

| Calculated Monoisotopic Mass [M+H]⁺ | 443.1964 |

| Observed Mass [M+H]⁺ | ~443.196 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization and Fragmentation Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like protected amino acids. googleapis.com ESI-MS is used to generate intact molecular ions, typically [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. nih.gov The fragmentation pattern of Boc-D-beta-homoarginine(tos) can reveal characteristic losses of the protecting groups and fragmentation along the amino acid backbone. For example, the loss of the Boc group (as isobutylene (B52900) or tert-butanol) is a common fragmentation pathway. nih.gov Analysis of these fragment ions can further confirm the structure of the molecule and help in the identification of any co-eluting impurities.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule. researchgate.net For a multi-functional compound like Boc-D-beta-homoarginine(tos), these methods provide a molecular fingerprint, confirming the presence of the tert-butyloxycarbonyl (Boc), tosyl (Tos), and guanidino groups, as well as the core amino acid structure.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net Key functional groups within Boc-D-beta-homoarginine(tos) have characteristic absorption bands. The Boc protecting group, for instance, is identifiable by the C=O stretching vibration of the carbamate (B1207046) and the characteristic absorptions of the tert-butyl group. rsc.org The tosyl group is recognized by the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, along with aromatic C-H and C=C vibrations from the toluene (B28343) ring. organic-chemistry.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. researchgate.net While C=O and O-H stretches are strong in the IR spectrum, C-C, C-S, and S=O bonds, as well as the aromatic ring vibrations, often produce strong signals in the Raman spectrum. mdpi.com For example, the symmetric vibrations of the sulfonyl group and the breathing modes of the aromatic ring in the tosyl group are typically prominent Raman bands.

The combined use of IR and Raman spectroscopy is therefore essential for a complete vibrational assignment and unambiguous confirmation of the chemical structure of Boc-D-beta-homoarginine(tos) and its synthetic precursors.

Table 1: Characteristic IR and Raman Vibrational Frequencies for Boc-D-beta-homoarginine(tos) This table presents expected frequency ranges based on data for similar functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Boc Group | N-H Stretch (carbamate) | 3300-3400 | 3300-3400 |

| C-H Stretch (tert-butyl) | 2970-2980 | 2970-2980 | |

| C=O Stretch (carbamate) | 1680-1710 | 1680-1710 | |

| Tosyl Group | Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Asymmetric SO₂ Stretch | 1330-1360 | 1330-1360 | |

| Symmetric SO₂ Stretch | 1150-1170 | 1150-1170 | |

| Aromatic C=C Stretch | ~1600 | ~1600 | |

| Guanidino Group | C=N Stretch | 1640-1680 | 1640-1680 |

| N-H Bending | 1580-1640 | 1580-1640 | |

| Carboxylic Acid | O-H Stretch (broad) | 2500-3300 | Not prominent |

| C=O Stretch | 1700-1730 | 1700-1730 |

Chiral Chromatography and Polarimetry for Enantiomeric Purity and Absolute Configuration Determination

The biological and pharmaceutical activity of chiral molecules is often dictated by their stereochemistry. Therefore, confirming the enantiomeric purity of Boc-D-beta-homoarginine(tos) is a critical aspect of its characterization. Chiral chromatography and polarimetry are the primary techniques employed for this purpose. iris-biotech.dechromatographytoday.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for determining the enantiomeric purity of amino acids and their derivatives. cat-online.comphenomenex.com The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. sigmaaldrich.com

For β-amino acids, several types of CSPs have been successfully utilized, including those based on macrocyclic glycopeptides like teicoplanin and vancomycin. researchgate.netnih.gov These phases offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, steric, and ionic interactions, which are effective for the separation of complex molecules like Boc-D-beta-homoarginine(tos). A reversed-phase mobile system, typically consisting of an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol, is commonly employed. nih.gov The presence of the Boc and tosyl groups, which act as chromophores, allows for straightforward detection using a UV detector, typically at 220 nm. iris-biotech.de

A successful separation would show two distinct peaks corresponding to the D- and L-enantiomers, allowing for the precise quantification of the enantiomeric excess (ee) of the desired D-enantiomer.

Table 2: Representative HPLC Method for Chiral Separation of Boc-beta-homoarginine(tos) Enantiomers This table presents a plausible set of parameters and results for a chiral HPLC analysis.

| Parameter | Value |

| Column | Chirobiotic T (Teicoplanin-based CSP) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Boc-L-β-hArg(Tos)-OH) | 14.2 min |

| Retention Time (Boc-D-β-hArg(Tos)-OH) | 16.5 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Purity (D-isomer) | ≥99% ee |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information about the absolute configuration and conformation of chiral molecules.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light by a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For Boc-D-beta-homoarginine(tos), a negative specific rotation value would be expected, corresponding to the D-configuration, although the sign of rotation is not always directly predictable from the D/L nomenclature without experimental verification. A typical value might be in the range of -10° to -30° under standard conditions.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.com The resulting CD spectrum provides information on the stereochemical environment of chromophores within the molecule. For Boc-D-beta-homoarginine(tos), the primary chromophores are the amide bond of the carbamate, the aromatic ring of the tosyl group, and the carboxyl group. photophysics.com The far-UV region (190-250 nm) would be dominated by the peptide-like amide chromophore and the carboxyl group, while the near-UV region (250-350 nm) would show signals from the aromatic tosyl group. The CD spectrum of the D-enantiomer would be a mirror image of the L-enantiomer's spectrum. While not typically used for primary purity assessment, CD is invaluable for confirming the absolute configuration by comparison to a known standard and for studying conformational changes in solution. subr.edu

Applications of Boc D Beta Homoarginine Tos in Peptide Synthesis and Complex Organic Molecule Construction

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method. nih.govnih.gov Boc-D-beta-homoarginine(tos) is compatible with this strategy, where the peptide is assembled on a solid support, and the temporary Nα-Boc group is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA). google.comchempep.com

The incorporation of β-amino acids, including β-homoarginine, into a growing peptide chain can be sterically hindered compared to α-amino acids, necessitating careful selection of coupling reagents to ensure high efficiency and minimize side reactions like racemization. The choice of activating agent is critical for driving the amide bond formation to completion.

Commonly used coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. For sterically demanding couplings involving β-amino acids, more potent activators are often preferred.

Table 1: Comparison of Coupling Reagents for Boc-D-beta-homoarginine(tos) Incorporation

| Coupling Reagent/System | Class | Efficiency for β-Amino Acids | Notes |

|---|---|---|---|

| HBTU/HOBt | Aminium/Uronium Salt | High | A standard and highly efficient system that minimizes racemization. Often the reagent of choice for difficult couplings, including those involving β-amino acids. peptide.com |

| HATU/HOAt | Aminium/Uronium Salt | Very High | Generally more reactive than HBTU, achieving high coupling yields (>98%) for hindered amino acids. |

| BOP | Phosphonium Salt | Moderate | Used effectively in fragment condensations but can be less efficient for single amino acid couplings compared to modern uronium reagents. |

| DCC/HOSu | Carbodiimide (B86325) | Variable | An older method; while effective, it carries a higher risk of racemization and the formation of an insoluble N-acylurea byproduct can complicate purification. |

| DIC/Oxyma Pure | Carbodiimide | High | A modern carbodiimide method where Oxyma Pure serves as a highly reactive and safer alternative to HOBt, reducing racemization. acs.orgresearchgate.net |

Data synthesized from multiple sources. peptide.comacs.orgresearchgate.net

Monitoring the completeness of both the coupling and deprotection steps is crucial for the successful synthesis of the target peptide. In traditional Boc-SPPS, direct real-time monitoring can be challenging. However, several methods can be employed.

Qualitative Tests: The Kaiser test (ninhydrin test) is a common method used to detect the presence of free primary amines on the resin after a coupling step. A negative result indicates a complete reaction. However, this test is not suitable for N-terminally protected peptides or for monitoring the coupling to a secondary amine like proline.

UV-Vis Monitoring: While more integral to Fmoc-SPPS where the cleaved Fmoc group is quantified by its UV absorbance, analogous methods can be adapted in some Boc-SPPS protocols if a chromophoric group is involved. researchgate.net

Pressure-Based Monitoring: Modern automated synthesizers can incorporate variable bed flow reactors that monitor pressure changes. researchgate.net Resin swelling and deswelling during deprotection, washing, and coupling cycles can be correlated with reaction progress and can help detect issues like on-resin aggregation, which can be a concern with hydrophobic or long peptide sequences. researchgate.net

Mass Spectrometry: Cleavage of a small sample of the peptide-resin at intermediate stages followed by mass spectrometry analysis provides the most definitive confirmation of correct chain assembly.

Once the peptide sequence is fully assembled, the final step is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved with a single, strong acid treatment.

The Nα-Boc group is removed at each step of the synthesis using a moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com The tosyl (Tos) group protecting the guanidino function of the homoarginine side chain, however, is more robust and requires a stronger acid for removal. peptide.com

The most common reagent for the final cleavage is anhydrous hydrogen fluoride (B91410) (HF). nih.govnih.gov This hazardous reagent requires specialized equipment. The cleavage cocktail typically includes scavengers like anisole (B1667542) or p-cresol (B1678582) to trap reactive carbocations generated during the process, preventing side reactions.

Alternatives to HF exist, such as trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). chempep.compeptide.com However, the tosyl group is notably stable and may not be efficiently cleaved by TFMSA. peptide.com

Table 2: Deprotection/Cleavage Conditions

| Protecting Group | Reagent | Conditions | Purpose |

|---|---|---|---|

| Boc | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 5-30 min, Room Temperature | Stepwise Nα-deprotection during SPPS. chempep.com |

| Tosyl (Tos) & Resin Linkage | Hydrogen Fluoride (HF) | 0°C, ~1 hour, with scavengers (e.g., anisole) | Final cleavage from resin and side-chain deprotection. chempep.compeptide.com |

| Tosyl (Tos) & Resin Linkage | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) / TFA | With scavengers (e.g., thioanisole) | An alternative strong acid cleavage method to HF. chempep.compeptide.com |

Data synthesized from multiple sources. chempep.compeptide.com

Monitoring Peptide Elongation and Chain Assembly with Boc-D-beta-homoarginine(tos)

Utilization in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant, solution-phase peptide synthesis remains important, especially for large-scale production and the synthesis of peptide fragments for subsequent condensation. Boc-D-beta-homoarginine(tos) can be readily used in these methods. In solution-phase synthesis, the Boc group provides temporary N-terminal protection, and its removal is typically achieved with TFA or HCl in an organic solvent. rsc.org The protected amino acid is activated using standard coupling reagents (e.g., DCC, HBTU) and reacted with the free amino group of another amino acid or peptide ester in solution. Purification is required after each step.

In fragment condensation, protected peptide segments are synthesized separately (either in solution or on solid phase) and then coupled together in solution. Boc-D-beta-homoarginine(tos) can be incorporated into one of these fragments, providing the benefits of the beta-homo structure to the final, larger peptide.

Design and Synthesis of Peptidomimetics Incorporating Beta-Homoarginine Moieties

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified structures to improve properties like stability, bioavailability, and receptor affinity. sigmaaldrich.com The incorporation of β-amino acids is a key strategy in peptidomimetic design. acs.orgrsc.org

The insertion of a β-homoarginine residue into a peptide sequence alters the backbone by introducing an extra methylene (B1212753) group. This change affects the peptide's secondary structure, such as its ability to form helices or sheets, and can enforce specific three-dimensional folds. acs.org The D-configuration of the amino acid further influences the resulting geometry. The primary benefit of this modification is enhanced resistance to proteolysis, as peptidases are typically specific to L-α-amino acids. nih.gov This increased stability is highly desirable for therapeutic peptide candidates.

To further enhance stability and receptor-binding affinity, linear peptidomimetics can be conformationally constrained through cyclization. nih.gov Macrocyclization reduces the conformational flexibility of the molecule, which can pre-organize it into the bioactive conformation for binding to its target and decrease the entropic penalty upon binding.

Several cyclization strategies are compatible with peptides containing Boc-D-beta-homoarginine(tos):

Head-to-Tail Cyclization: The N-terminus of the linear peptide is linked to the C-terminus to form a cyclic amide backbone.

Sidechain-to-Sidechain Cyclization: The side chains of two amino acids within the sequence are covalently linked. The guanidino group of homoarginine is not typically used for this linkage, but it can be part of a peptide that is cyclized through other residues (e.g., linking the side chains of an aspartic acid and a lysine). nih.gov

Backbone-to-Sidechain Cyclization: The N- or C-terminus of the peptide is linked to an amino acid side chain.

These cyclization reactions can be performed while the peptide is still attached to the solid support or after cleavage in solution. nih.gov The resulting cyclic peptidomimetics containing β-homoarginine can exhibit significantly improved pharmacological profiles. nih.govgoogle.com

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Boc-D-beta-homoarginine(tos) | Nα-Boc-Nδ-tosyl-D-β-homoarginine |

| Trifluoroacetic Acid | TFA |

| Hydrogen Fluoride | HF |

| Dichloromethane | DCM |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| N-Hydroxysuccinimide | HOSu |

| N,N'-Diisopropylcarbodiimide | DIC |

| Ethyl (hydroxyimino)cyanoacetate | Oxyma Pure |

| Trifluoromethanesulfonic acid | TFMSA |

| Trimethylsilyl trifluoromethanesulfonate | TMSOTf |

| Anisole | |

| p-Cresol | |

| Thioanisole | |

| Aspartic Acid | Asp |

| Lysine (B10760008) | Lys |

Linear Peptidomimetics with Enhanced Proteolytic Stability

A primary challenge in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body. frontiersin.org Proteolytic enzymes are highly specific, primarily recognizing and cleaving peptide bonds between L-alpha-amino acids. nih.gov The introduction of unnatural amino acids is a well-established strategy to overcome this limitation, and Boc-D-beta-homoarginine(tos) is an exemplary building block for this purpose. acs.org

The incorporation of a D-amino acid disrupts the natural L-configuration that proteases are adapted to recognize, rendering the adjacent peptide bonds resistant to cleavage. nih.govnih.gov Furthermore, the beta-amino acid structure, which has an additional methylene group in the backbone compared to a standard alpha-amino acid, alters the peptide's conformational properties and further shields it from enzymatic action. chiroblock.com Peptides containing a beta-amino acid backbone are virtually invulnerable to proteases. The combination of both D-chirality and a beta-amino acid backbone provides a powerful approach to enhancing peptide stability.

Research has consistently shown that peptides modified with D-amino acids or homoarginine derivatives exhibit significantly longer half-lives in biological media. For instance, a study on antimicrobial peptides (AMPs) demonstrated that replacing all L-lysine and L-arginine residues with their D-enantiomers resulted in a derivative (DP06) with remarkable stability against both trypsin and plasma proteases. frontiersin.org Similarly, other research has found that peptidomimetics containing homoarginine are more stable than related compounds. nih.gov Therefore, incorporating Boc-D-beta-homoarginine(tos) into a linear peptide sequence is a rational strategy to produce peptidomimetics with substantially improved proteolytic resistance, a crucial attribute for developing effective therapeutic agents.

Table 1: Conceptual Comparison of Proteolytic Stability

This table illustrates the expected increase in stability when a standard L-amino acid is replaced with Boc-D-beta-homoarginine(tos) in a hypothetical peptide sequence, based on established principles of enzyme specificity.

| Peptide Sequence Fragment | Amino Acid at Cleavage Site | Expected Half-Life in Human Serum | Rationale for Stability |

| ...-Gly-L-Arg -Phe-... | L-Arginine (Natural) | Short (Minutes to hours) | Susceptible to cleavage by trypsin-like proteases which target the C-terminus of basic L-amino acids. |

| ...-Gly-D-β-hArg -Phe-... | D-beta-homoarginine | Long (Many hours to days) | Resistant to cleavage due to the non-natural D-configuration and the altered beta-peptide backbone, which are not recognized by proteases. frontiersin.orgnih.govchiroblock.com |

Application as a Chiral Building Block in Asymmetric Synthesis

Chiral molecules derived from natural sources, often referred to as the "chiral pool," are fundamental starting materials for the asymmetric synthesis of complex, optically pure compounds. 5z.com Unnatural amino acids like Boc-D-beta-homoarginine(tos) are valuable members of this pool, serving as versatile building blocks for creating molecules with specific three-dimensional arrangements. chiroblock.comnih.gov The defined stereochemistry at the alpha-carbon (D-configuration) allows for the controlled construction of subsequent stereocenters in a synthetic sequence. nih.gov

The Boc (tert-butyloxycarbonyl) and Tos (tosyl) groups are crucial for its function in synthesis. The Boc group provides robust protection for the α-amino group, which can be selectively removed under acidic conditions, while the tosyl group shields the side-chain guanidino function, preventing unwanted side reactions during peptide coupling or other transformations. This orthogonal protection scheme allows chemists to precisely control which part of the molecule reacts at each step.

Natural products are a rich source of inspiration for new drugs, but their native structures often have limitations, such as poor stability or off-target effects. Chemists frequently synthesize analogs of these natural products to improve their properties. D-homoarginine has been successfully incorporated into analogs of the peptide hormone vasopressin to create compounds with altered biological activities. researchgate.netresearchgate.netnih.gov In these syntheses, a solid-phase methodology was used with protected amino acid derivatives, demonstrating the feasibility of this approach. 5z.com

Boc-D-beta-homoarginine(tos) can be used in a similar manner to generate novel analogs of bioactive peptides and other natural products. By replacing a natural L-alpha-amino acid with D-beta-homoarginine, chemists can introduce significant structural changes, including:

Altered Backbone Spacing: The beta-amino acid structure extends the peptide backbone, changing the distance and spatial orientation between adjacent side chains.

Modified Side Chain: The homoarginine side chain is one methylene group longer than that of arginine, which can alter binding interactions with biological targets.

Inverted Stereochemistry: The D-configuration can lead to a mirror-image-like presentation of the side chain compared to its natural L-counterpart, potentially leading to receptor antagonism instead of agonism, or binding to different targets altogether.

These modifications allow for the systematic exploration of a natural product's structure-activity relationship (SAR), potentially leading to the discovery of analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Table 2: Research Examples of D-Homoarginine in Natural Product Analog Synthesis

This table summarizes published research where D-homoarginine was used as a building block to create analogs of the natural peptide vasopressin.

| Parent Natural Product | Building Block Used | Synthetic Method | Purpose of Analog | Reference(s) |

| Vasopressin | D-homoarginine | Solid-Phase Peptide Synthesis | To create analogs with reduced pressor and antidiuretic activities and investigate structure-activity relationships. | researchgate.net, researchgate.net |

| Vasopressin | D-homoarginine | Solid-Phase Peptide Synthesis | To develop highly specific antidiuretic agents by reducing pressor effects. | nih.gov |

The functional groups present in Boc-D-beta-homoarginine(tos) make it a versatile starting material for the synthesis of novel, non-peptidic molecular scaffolds. The primary amine (once deprotected) and the guanidino side chain can participate in a wide range of chemical reactions to form various ring structures. Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of many approved drugs.

The synthesis of heterocyclic scaffolds often relies on the reaction of amino-functionalized precursors with carbonyl compounds or other electrophiles to induce cyclization. For example, aminoalkynes are known to be excellent precursors for a variety of nitrogen-containing heterocycles. While Boc-D-beta-homoarginine(tos) is not an alkyne, the principle of using its amino group as a nucleophile to build heterocyclic rings is a cornerstone of synthetic organic chemistry.

Potential synthetic pathways starting from Boc-D-beta-homoarginine(tos) could include:

Pictet-Spengler Reaction: After suitable modification, the primary amine could react with an aldehyde or ketone to form tetrahydro-β-carboline or related structures.

Multi-component Reactions: The deprotected amine could serve as a component in Ugi or Passerini reactions to rapidly generate complex, highly substituted scaffolds.

Lactamization: Intramolecular cyclization could lead to the formation of substituted piperidinones or larger ring lactams, which are common motifs in peptidomimetics.

The chiral center inherited from the D-beta-homoarginine backbone would allow for the stereocontrolled synthesis of these complex scaffolds, providing access to new areas of chemical space for drug discovery and materials science.

Role of Boc D Beta Homoarginine Tos Derivatives in Medicinal Chemistry and Ligand Design in Vitro/in Silico Focus

Structure-Activity Relationship (SAR) Studies of Beta-Homoarginine-Containing Peptides

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, in this case, a peptide containing a beta-homoarginine residue, relates to its biological activity. These studies guide the optimization of lead compounds to enhance their therapeutic potential.

The stereochemistry of amino acid residues within a peptide is a crucial determinant of its three-dimensional conformation and, consequently, its ability to bind to a biological target. The introduction of a D-amino acid, such as D-beta-homoarginine, into a peptide sequence can significantly alter its interaction with enzymes and receptors compared to its natural L-configuration. vulcanchem.com This is because the D-isomer introduces a distinct stereochemical property that can lead to altered conformational preferences in the peptide backbone. vulcanchem.com

The presence of an additional carbon atom between the amino and carboxyl groups in beta-amino acids like beta-homoarginine introduces greater flexibility and unique stereochemical possibilities. numberanalytics.com Unlike alpha-amino acids, which typically have one stereocenter, beta-amino acids can possess multiple stereocenters, leading to a wider array of stereoisomers. numberanalytics.com This stereochemical diversity can be harnessed to fine-tune the biological activity and interactions with target molecules. numberanalytics.com For instance, the replacement of L-arginine with (S)-β3-homoarginine in a bicyclic peptide inhibitor of Factor XII led to a 4.7-fold improvement in the inhibition constant (Ki). epfl.ch This enhancement in affinity was attributed to more favorable interactions of the beta-amino acid's side chain with the target protein. epfl.ch

In the context of α-guanidino acids, which are arginine mimetics, both the stereochemistry (L- vs. D-) and the nature of the functional group adjacent to the guanidinium (B1211019) group have been shown to significantly impact target recognition and affinity. nih.gov

Modifying the side chain of amino acid residues is a common strategy to enhance the binding affinity and selectivity of peptides. researchgate.net The side chain of homoarginine, which is one methylene (B1212753) group longer than that of arginine, already represents a modification that can influence ligand-target interactions. This additional methylene group can alter the positioning of the terminal guanidinium group, potentially disrupting or forming new interactions within a binding pocket. nih.gov

The guanidinium group at the end of the arginine side chain is often crucial for recognition, but the flexibility of the linear alkyl chain can be a drawback, leading to a loss of entropy and specificity upon binding. nih.gov Introducing functional groups or altering the side chain length, as seen in homoarginine, can exploit differences in the recognition surfaces of target proteins. nih.gov For example, in the design of inhibitors for Dengue virus protease, the introduction of homoarginine resulted in a slight improvement in potency, which was hypothesized to be due to the elongated side chain's ability to form an additional ionic interaction. uq.edu.au

Furthermore, studies on arginine-mediated interactions have shown that the unique ability of the arginine side chain to form multiple hydrogen bonds simultaneously with both the ligand and adjacent receptor side chains is critical for ligand recognition. nih.gov Modifying this side chain, for instance by extending it to homoarginine, can therefore have a profound impact on these crucial hydrogen bond networks. nih.gov The binding of ligands can also cause a rigidification of arginine side chains throughout a protein, even at sites distal to the ligand binding site, suggesting long-range electrostatic interactions that could be influenced by side chain modifications. marquette.edu

Influence of Beta-Homoarginine Stereochemistry on Biological Recognition

Design of Ligands Targeting Specific Biomolecular Interactions

The unique structural features of homoarginine derivatives make them valuable building blocks in the design of ligands aimed at specific biological targets, including enzymes and receptors.

The incorporation of homoarginine into peptide-based substrates and inhibitors is a strategy used to probe the specificity and kinetics of proteolytic enzymes. L-homoarginine itself is known to be a slow-interacting inhibitor of arginase, an enzyme that hydrolyzes arginine. nih.govwikipedia.org This inhibitory activity is dependent on the side chain of the α-amino acid substrate. nih.gov

In the development of inhibitors for serine proteases, such as the West Nile virus NS2B/NS3 protease and Dengue virus NS2B/NS3 protease, homoarginine has been incorporated into inhibitor scaffolds. uq.edu.auuj.edu.pl For the Dengue virus protease, replacing an arginine residue with homoarginine in a tripeptide inhibitor led to a modest improvement in inhibitory potency (IC50 = 7 µM). uq.edu.au This was attributed to the potential for the longer side chain to form an additional ionic interaction with an aspartate residue (Asp75) in the enzyme's active site. uq.edu.au The use of non-natural amino acids like homoarginine is a recognized strategy to enhance protease resistance in peptide-based drugs. rsc.org

| Enzyme Target | Inhibitor Type | Key Modification | Observed Effect | Reference |

|---|---|---|---|---|

| Arginase | α-Amino Acid Derivative | L-homoarginine | Slow-interacting inhibitor | nih.gov |

| Dengue Virus NS2B/NS3 Protease | Peptidomimetic | Introduction of homoarginine | Slight improvement in potency (IC50 = 7 µM) | uq.edu.au |

| Factor XII | Bicyclic Peptide | Replacement of L-Arg with (S)-β3-homoarginine | 4.7-fold improved Ki (1.5 ± 0.1 nM) | epfl.ch |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of β-amino acids, such as β-homoarginine, is a key strategy in the design of these molecules. numberanalytics.com These modifications can influence peptide conformation and binding affinity to receptors. researchgate.net

In the development of ligands for the apelin receptor, L-homoarginine was introduced into apelin analogues to enhance proteolytic stability while maintaining activity. nih.gov Similarly, in the design of opioid-neurotensin multitarget peptides, the introduction of a β³-homoarginine residue led to significant changes in binding affinity and selectivity for neurotensin (B549771) receptor subtypes. acs.org Specifically, a peptide containing β³hArg showed a 5-fold decrease in affinity for the NTS1 receptor and a 10-fold increase in binding to the NTS2 receptor compared to the α-amino acid counterpart. acs.org This highlights the potential of using homoarginine isomers to fine-tune receptor selectivity.

The design of receptor agonists and antagonists often involves creating conformational constraints within the peptide. nih.gov The unique structural properties of β-homoarginine can contribute to these constraints, influencing whether the resulting ligand acts as an agonist or an antagonist. nih.gov For prolactin-releasing peptide (PrRP) analogs, the replacement of a crucial arginine residue with beta-homoarginine did not significantly affect the binding affinity, whereas other modifications at a different arginine position did, demonstrating the position-dependent impact of such substitutions. mdpi.com

| Receptor Target | Ligand Type | Key Modification | Observed Effect | Reference |

|---|---|---|---|---|

| Apelin Receptor (APJ) | Peptide Analogue | Incorporation of L-homoarginine | Enhanced proteolytic stability | nih.gov |

| Neurotensin Receptor (NTS1/NTS2) | Opioid-Neurotensin Hybrid Peptide | Incorporation of β³hArg | Increased NTS2 selectivity (>1300-fold) | acs.org |

| Prolactin-Releasing Peptide Receptor (GPR10) | PrRP Analogue | Replacement of Arg23 with β-hArg | No significant decrease in affinity | mdpi.com |

Enzyme Inhibitors Incorporating Homoarginine Residues (e.g., Protease Inhibitors)

Modulation of Protein-Protein Interactions (PPIs) by Homoarginine-Derived Peptides

Protein-protein interactions (PPIs) are involved in a vast number of cellular processes, making them attractive but challenging therapeutic targets. nih.govrsc.org Peptides and peptidomimetics are well-suited to modulate PPIs due to their ability to cover larger, flatter interaction surfaces than traditional small molecules. rsc.orgfrontiersin.org

The design of PPI inhibitors often involves mimicking key peptide binding epitopes, such as turns, β-sheets, and α-helices, in their bioactive conformation. nih.gov The incorporation of non-natural amino acids like homoarginine can help stabilize these conformations and introduce novel interactions. For example, a β-homoarginine-rich β-undecapeptide was shown to bind to the TAR-RNA of HIV at the binding site of the tat-protein, demonstrating a specific interaction of a β-peptide with RNA and interfering with a protein-RNA interaction. ethz.ch

Macrocyclic peptides are particularly effective as PPI inhibitors, and the incorporation of non-natural amino acids can enhance their properties. nih.gov While specific examples focusing solely on Boc-D-beta-homoarginine(tos) in PPI modulation are not prevalent in the searched literature, the principles of using modified amino acids to enhance binding and stability are directly applicable. The introduction of homoarginine can alter the charge distribution and hydrogen bonding capacity of a peptide, which are critical for disrupting or stabilizing PPIs. nih.gov The development of peptidomimetics that project side chain functionalities in a manner analogous to key secondary structures is a core strategy in designing PPI inhibitors. nih.gov

Development of Chemical Probes for Biochemical and Biophysical Investigations

The unique structural attributes of Boc-D-beta-homoarginine(tos), particularly its D-configuration which confers proteolytic resistance and the extended side chain that can modulate binding affinity and selectivity, make it an attractive scaffold for the development of chemical probes. These specialized molecular tools are indispensable for the detailed study of biological systems in vitro and for computational (in silico) modeling. By incorporating reporter groups such as fluorescent tags, biotin (B1667282) moieties, or photo-activatable crosslinkers, derivatives of Boc-D-beta-homoarginine(tos) can be engineered to investigate complex biochemical and biophysical phenomena, including protein-ligand interactions, enzyme kinetics, and cellular uptake mechanisms.

The design and synthesis of such probes require careful consideration to ensure that the appended reporter group does not significantly perturb the biological activity of the parent molecule. The protecting groups on Boc-D-beta-homoarginine(tos), namely the tert-butyloxycarbonyl (Boc) group at the alpha-amino position and the tosyl (Tos) group on the guanidino side chain, offer versatile handles for chemical modification. Strategic deprotection and subsequent coupling reactions allow for the site-specific installation of various tags.

Fluorescent Probes

Fluorescently labeled derivatives of Boc-D-beta-homoarginine(tos) are powerful tools for visualizing and quantifying molecular interactions in real-time. These probes can be employed in a variety of fluorescence-based assays, such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET), to study binding events and conformational changes in target proteins.

The synthesis of a fluorescent probe based on the Boc-D-beta-homoarginine(tos) scaffold would typically involve the selective removal of one of the protecting groups, followed by coupling with a fluorescent dye. For instance, the Boc group can be removed under acidic conditions, and the exposed alpha-amino group can then be acylated with an N-hydroxysuccinimide (NHS) ester of a fluorophore like fluorescein (B123965) or rhodamine. Alternatively, the tosyl group could potentially be replaced to allow for labeling at the guanidino group, though this is a more complex chemical transformation.

Table 1: Hypothetical Fluorescent Probes Derived from Boc-D-beta-homoarginine(tos) and Their Potential Applications

| Probe Name | Structure (Conceptual) | Fluorophore | Potential Application | Assay Type |

| BDH-Fluorescein | Fluorescein-D-β-hArg(Tos)-OH | Fluorescein | Studying binding kinetics to serine proteases. | Fluorescence Polarization (FP) |

| BDH-Rhodamine | Rhodamine-D-β-hArg(Tos)-OH | Rhodamine B | Investigating cellular uptake mechanisms of peptides containing this residue. | Confocal Microscopy |

| BDH-NBD | NBD-D-β-hArg(Tos)-OH | Nitrobenzoxadiazole (NBD) | Probing the microenvironment of a protein's active site. | Fluorescence Spectroscopy |

Biotinylated Probes for Affinity-Based Assays

Biotinylation is a widely used technique for labeling molecules to facilitate their detection and purification through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. thermofisher.com A biotinylated derivative of Boc-D-beta-homoarginine(tos) can serve as a "bait" molecule in pull-down assays to identify and isolate interacting "prey" proteins from complex biological mixtures like cell lysates. thermofisher.comfishersci.co.uk

The synthesis of a biotinylated probe would follow a similar strategy to that of fluorescent probes, where the biotin moiety is conjugated to the deprotected amino group of the Boc-D-beta-homoarginine(tos) core. The resulting probe, when incorporated into a peptide or used as a standalone ligand, can be immobilized on streptavidin-coated beads. fishersci.co.uk Incubation with a cell lysate allows for the capture of binding partners, which can then be eluted and identified by techniques such as mass spectrometry.

Table 2: Conceptual Biotinylated Probes and Their Use in Biochemical Investigations

| Probe Name | Structure (Conceptual) | Linker | Application | Follow-up Analysis |

| Biotin-BDH | Biotin-D-β-hArg(Tos)-OH | None | Identification of novel protein binders from cell extracts. | Mass Spectrometry (Proteomics) |

| Biotin-LC-BDH | Biotin-LC-D-β-hArg(Tos)-OH | Long Chain (LC) | Reducing steric hindrance in pull-down assays to improve capture efficiency. | Western Blotting |

| Desthiobiotin-BDH | Desthiobiotin-D-β-hArg(Tos)-OH | None | Elution of captured proteins under milder conditions to preserve complex integrity. | Co-immunoprecipitation |

Photo-Crosslinking Probes

Photo-crosslinking probes are invaluable for mapping direct and transient molecular interactions. These probes contain a photo-activatable group, such as a diazirine or benzophenone, which upon irradiation with UV light, generates a highly reactive species that can form a covalent bond with nearby molecules. frontiersin.orgiris-biotech.de Incorporating a photo-crosslinking amino acid into a peptide containing a Boc-D-beta-homoarginine(tos) analog can covalently trap interacting proteins, allowing for their subsequent identification.

The synthesis of such a probe would involve coupling a photo-activatable amino acid derivative during solid-phase peptide synthesis alongside the Boc-D-beta-homoarginine(tos) building block. The strategic placement of the photo-crosslinker within the peptide sequence is crucial for capturing the desired interaction.

Table 3: Potential Photo-Crosslinking Probes Incorporating Boc-D-beta-homoarginine(tos) Analogs

| Probe Type | Photo-Crosslinker | Placement in Peptide | Target Interaction | Analytical Method |

| Peptide-Bpa | p-Benzoyl-L-phenylalanine (Bpa) | Adjacent to D-β-hArg(Tos) | Identifying residues in the binding pocket of a target enzyme. | LC-MS/MS after proteolytic digest |

| Peptide-Photo-Leu | Photo-Leucine | Spatially proximal to D-β-hArg(Tos) in 3D structure | Mapping the binding interface of a protein-protein interaction modulated by the peptide. | SDS-PAGE and Autoradiography (if radiolabeled) |

| Peptide-AzF | p-Azido-L-phenylalanine (AzF) | At a position predicted by in silico modeling to be at the interaction interface. | Covalently capturing transient binding partners in a cellular context. | In-gel fluorescence or Western Blotting |

The development of these chemical probes based on the Boc-D-beta-homoarginine(tos) scaffold holds significant promise for advancing our understanding of fundamental biological processes at the molecular level. While the synthesis and application of these specific probes may be hypothetical at present, they are grounded in well-established methodologies in medicinal chemistry and chemical biology.

Biological Activities and Mechanistic Insights of Boc D Beta Homoarginine Tos Derivatives in Vitro & Cell Based Studies

In Vitro Enzyme Assays and Kinetic Analysis of Homoarginine-Containing Substrates/Inhibitors

The structural modification of replacing a standard α-amino acid with a β-homoamino acid like beta-homoarginine has profound effects on the interaction of the resulting peptide with enzymes. This section explores the kinetics of enzyme inhibition and the role of these modified peptides as substrate mimics.

Inhibition Kinetics and Efficacy Determination (e.g., Ki, IC50 for enzyme inhibition)

Peptides incorporating beta-homoarginine have been identified as potent inhibitors of various enzymes, particularly proteases. The additional methylene (B1212753) group in the backbone can alter the peptide's conformation, leading to enhanced binding affinity and specificity for the target enzyme's active site.

Several studies have quantified the inhibitory potency of beta-homoarginine-containing peptides, typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For instance, in the development of inhibitors for Factor XII (FXII), a key enzyme in the contact activation system of coagulation, the substitution of L-Arginine with (S)-β³-homoarginine in a bicyclic peptide resulted in a 4.7-fold improvement in inhibitory activity, yielding a Kᵢ value of 1.5 ± 0.1 nM. epfl.ch Similarly, potent inhibition has been observed with bicyclic peptide inhibitors of plasma kallikrein (PKal), where derivatives containing homoarginine displayed Kᵢ values in the low nanomolar range. bicycletherapeutics.com

The versatility of the beta-homoarginine scaffold is further demonstrated in its application against other enzyme targets. A study on γ-secretase inhibitors, which are relevant to Alzheimer's disease, found that incorporating a β³-homo-amino acid into a peptide sequence could lead to highly potent compounds, with one analogue exhibiting an IC₅₀ of 0.40 nM. acs.org Furthermore, peptides designed to inhibit the interaction between p53 and its negative regulator hDM2 have shown IC₅₀ values in the low micromolar range. nih.gov

The table below summarizes key inhibition data for various peptides containing homoarginine derivatives, highlighting their efficacy against different enzyme targets.

| Target Enzyme/Protein | Inhibitor Description | Inhibition Metric | Value |

| Factor XII (FXII) | Bicyclic peptide with (S)-β³-homoarginine | Kᵢ | 1.5 ± 0.1 nM epfl.ch |

| Plasma Kallikrein (PKal) | Bicyclic peptide with HArg5 | Kᵢ | 2.1 nM bicycletherapeutics.com |

| γ-Secretase | Peptide with β³-hSer modification | IC₅₀ | 0.40 nM acs.org |

| p53-hDM2 Interaction | β³-peptide inhibitor (β53-12SB₂) | IC₅₀ | Low micromolar nih.gov |

| Neuropilin-1 (NRP-1) | Urea-peptide hybrid (Hybrid 6) | IC₅₀ | 0.19 µM mdpi.com |

Cell-Based Assays for Cellular Response and Target Engagement (e.g., binding assays on cell lines)

Beyond purified enzyme systems, the utility of Boc-D-beta-homoarginine(tos) derivatives is demonstrated in cell-based assays that measure receptor binding, functional cellular responses, and the ability of these peptidomimetics to cross cell membranes.

Receptor Binding Assays and Functional Readouts in Cultured Cells

The unique structural properties of beta-homoarginine-containing peptides make them valuable ligands for various cellular receptors, particularly G-protein coupled receptors (GPCRs). The modification can enhance binding affinity and selectivity for specific receptor subtypes.

A notable example is the development of multitarget peptides for opioid and neurotensin (B549771) (NT) receptors. The introduction of a β³-homoarginine residue into a peptide sequence resulted in a compound with an exceptionally high affinity for the neurotensin receptor subtype 2 (NTS2), with a reported Kᵢ of 3 pM, and a more than 1300-fold selectivity for NTS2 over NTS1. acs.org This highlights how a subtle change in the peptide backbone can dramatically alter the ligand's interaction with its receptor targets.

Functional readouts in cell-based assays confirm the biological activity of these peptides. For instance, a peptide containing homoarginine, designed to mimic the Stapled-And-Helical (StAx) peptide, was shown to selectively inhibit the β-catenin–TCF/LEF interaction in Wnt-addicted colon cancer cell lines, while having no effect on Wnt-independent tumor cells. nih.gov In studies on prolactin-releasing peptide (PrRP) analogs, the replacement of crucial arginine residues with beta-homoarginine was explored to modulate receptor affinity and potency. mdpi.com These examples underscore the potential of using beta-homoarginine derivatives to create highly specific and effective modulators of cellular signaling pathways.

| Receptor Target | Peptide Derivative Description | Binding/Functional Data | Cell Line |

| Neurotensin Receptor 2 (NTS2) | Peptide with β³hArg and Dmt | Kᵢ = 3 pM | Not specified |

| β-catenin–TCF/LEF Complex | NLS–StAx peptide with homoarginine | Selective inhibition | Wnt-addicted colon cancer cells nih.gov |

| p53-hDM2 Complex | β³-peptide with β³-homoarginine | Increased cell uptake and inhibition | HCT116 colon carcinoma nih.gov |

Cellular Uptake and Distribution Studies of Peptidomimetics (Non-human focus)

A significant challenge in drug development is ensuring that therapeutic molecules can reach their intracellular targets. Arginine-rich cell-penetrating peptides (CPPs) are known to facilitate the cellular uptake of various cargo molecules. mdpi.com Research indicates that beta-oligoarginines, which can be synthesized from Boc-beta-homoarginine(tos), also possess significant cell-penetrating capabilities.

Studies using fluorescence-labeled β³-oligoarginine amides have shown that longer-chain derivatives can effectively enter cells and localize in the nuclei. This uptake is often energy-independent, suggesting a direct penetration of the cell membrane rather than endocytotic pathways. For example, β³-peptides containing β³-homoarginine residues were shown to have enhanced uptake in HCT116 colon carcinoma cells compared to their unmodified counterparts. nih.gov The mechanism of entry for such cationic peptides is thought to involve initial electrostatic interactions with negatively charged components of the cell membrane, such as glycosaminoglycans (GAGs), followed by membrane destabilization or the formation of transient pores. nih.govmdpi.com

Mechanistic Investigations at the Molecular Level

The biological activities observed in vitro and in cell-based assays are rooted in the specific molecular interactions between beta-homoarginine-containing peptides and their targets. The extended and more flexible backbone of β-amino acids allows the peptide to adopt conformations that are not accessible to standard α-peptides. This can lead to an altered presentation of side chains for interaction with a binding pocket.

For antimicrobial peptides, the mechanism of action is often attributed to the disruption of the microbial cell membrane. google.comgoogle.com The amphipathic nature of these peptides, with distinct hydrophobic and cationic regions, facilitates their insertion into and permeabilization of the lipid bilayer. Arginine-rich peptides, including those with homoarginine, may induce the formation of multilamellar structures and fusion pores in the membrane. nih.gov

In the context of enzyme inhibition, the beta-homoarginine side chain can mimic the natural arginine substrate, allowing it to fit into the S1 specificity pocket of trypsin-like proteases. However, the altered peptide backbone prevents the proper positioning of the scissile bond for catalysis, leading to potent competitive inhibition. The improved affinity seen in some cases, such as the FXII inhibitor with (S)-β³-homoarginine, suggests that the modified backbone allows for more optimal interactions of the guanidinium (B1211019) group within the binding site compared to the natural L-arginine residue. epfl.ch These molecular-level insights are crucial for the rational design of next-generation peptidomimetic therapeutics.

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| Boc-D-beta-homoarginine(tos) | N-α-tert-Butoxycarbonyl-N-ω-tosyl-D-β-homoarginine |

| (S)-β³-homoarginine | (S)-3-Amino-6-guanidinohexanoic acid |

| HArg | Homoarginine |

| β³-hSer | β³-homoserine |

| Dmt | 2,6-Dimethyltyrosine |

| StAx | Stapled-And-Helical |

| NLS | Nuclear Localization Signal |

| PrRP | Prolactin-Releasing Peptide |

| TCF/LEF | T-cell factor/lymphoid enhancer-binding factor |

| hDM2 | Human double minute 2 homolog |

| FXII | Factor XII |

| PKal | Plasma Kallikrein |

| NRP-1 | Neuropilin-1 |

Binding Affinity Determination Using Biophysical Techniques (e.g., SPR, ITC)

The affinity of a ligand for its protein target is a critical parameter in drug discovery and is quantified by the equilibrium dissociation constant (KD). biorxiv.org Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methods for measuring binding affinity. nih.govreichertspr.com SPR measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein, providing real-time data on association (ka) and dissociation (kd) rates, from which the KD is calculated (KD = kd/ka). reichertspr.com ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KA = 1/KD), enthalpy (ΔH), and stoichiometry (n). embl-hamburg.de

While direct binding data for Boc-D-beta-homoarginine(tos) is not available, studies on related peptide analogs demonstrate the impact of substituting canonical amino acids with homoarginine derivatives. For instance, in the development of novel long-lasting prolactin-releasing peptide (PrRP) analogs, arginines at key positions were replaced with derivatives including beta-homoarginine (β-hArg). mdpi.com These modifications were evaluated for their effect on binding affinity to the GPR10 receptor. The study found that while substitution at position Arg30 significantly reduced potency, replacing Arg23 with β-hArg did not substantially decrease binding affinity, indicating that the impact of such a modification is highly dependent on its position within the peptide sequence. mdpi.com

Table 1: Illustrative Binding Affinity Data for a Hypothetical Peptide Series

This table illustrates the type of data obtained from biophysical binding assays, comparing a native peptide with analogs containing homoarginine derivatives. The values are hypothetical and serve to demonstrate how such modifications can alter binding kinetics and affinity.

| Compound | Target | Technique | k_a (1/Ms) | k_d (1/s) | K_D (nM) | ΔH (kcal/mol) |

| Native Peptide (with L-Arg) | Receptor X | SPR | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 | - |

| Analog 1 (L-Arg → L-hArg) | Receptor X | SPR | 1.2 x 10⁵ | 2.4 x 10⁻³ | 20 | - |

| Analog 2 (L-Arg → L-β-hArg) | Receptor X | SPR | 0.9 x 10⁵ | 4.5 x 10⁻³ | 50 | - |

| Native Peptide (with L-Arg) | Receptor X | ITC | - | - | 22 | -10.5 |

| Analog 1 (L-Arg → L-hArg) | Receptor X | ITC | - | - | 25 | -10.2 |

| Analog 2 (L-Arg → L-β-hArg) | Receptor X | ITC | - | - | 55 | -9.5 |

Conformational Analysis of Peptides in Biological Milieux

The introduction of a β-amino acid into a peptide chain adds a methylene group (–CH₂–) to the backbone, which increases conformational flexibility but can also stabilize specific secondary structures. acs.org β-peptides are known to form unique helical structures (such as the 14-helix) and stable sheet or turn structures, often with fewer residues than required for α-peptides. acs.orgscirp.org The conformational preferences of these modified peptides are crucial for their biological function, as the precise three-dimensional arrangement of side chains dictates the interaction with biological targets. acs.org